

# PNB-001 clinical trial results versus preclinical data

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## Compound of Interest

Compound Name: PNB-001

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A Comparative Analysis of Preclinical and Clinical Trial Data for **PNB-001**, a Novel CCK Receptor Modulator

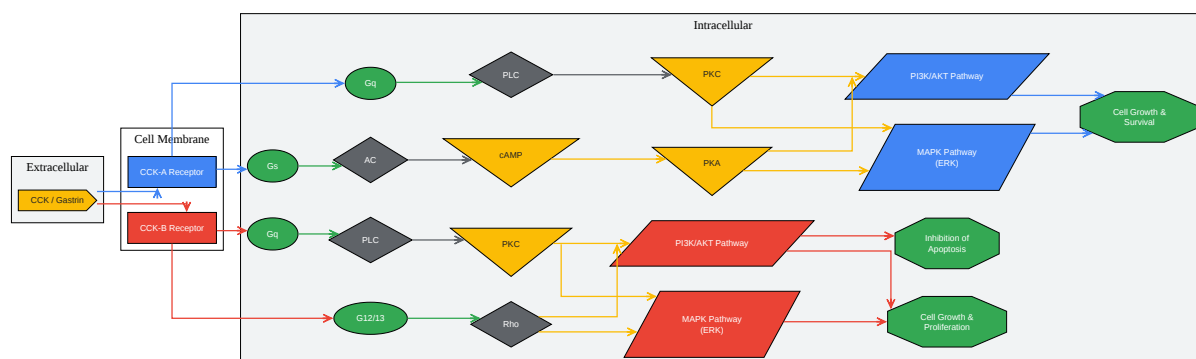
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data and clinical trial results for **PNB-001** (also known as GPP-Balacovin), a novel therapeutic agent targeting cholecystokinin (CCK) receptors. The information is intended to offer an objective overview of its performance, supported by available experimental data, to inform further research and development.

## Mechanism of Action

**PNB-001**'s mechanism of action has been described with some variation in the literature. Primarily, it is identified as a selective antagonist of the cholecystokinin B (CCK-B, also known as CCK2) receptor.[1][2] However, some sources also classify it as a CCK-A receptor agonist and a CCK-B receptor antagonist.[3][4][5] The CCK receptors are G protein-coupled receptors that mediate the physiological effects of the peptide hormones cholecystokinin and gastrin.[6] The CCK-B receptor is found in the brain and gastrointestinal tract and is involved in gastric acid secretion and cell proliferation.[5]

Below is a diagram illustrating the general signaling pathways of CCK-A and CCK-B receptors.



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### CCK Receptor Signaling Pathways

## Data Presentation

The following tables summarize the quantitative data from preclinical studies and clinical trials of **PNB-001**.

Table 1: Preclinical Data Summary

Parameter	Value	Species/System	Reference
Receptor Binding & Potency			
CCK2 Binding Affinity (IC <sub>50</sub> )	20 nM	Not Specified	[1]
CCK2 Antagonism (IC <sub>50</sub> )	1 nM	In vitro	[2]
Potency vs. L-365,260	10 times more potent	Not Specified	[1]
Potency vs. Aspirin	20 times more potent	Antipyretic and pain studies	[7]
Pharmacokinetics			
Half-life (Rat Liver Microsome)	1.20 min	Rat	[1]
Half-life (Dog & Human Liver Microsome)	~12 min	Dog, Human	[1]
Plasma Protein Binding	97%	Rat, Human	
In Vivo Efficacy			
Indomethacin-Induced IBD	Effective at 5 mg/kg & 20 mg/kg	Rat	[1]
Dengue Fever Viremia Model	70-80% reduction in death rate at 10 mg/kg	NMRI mice	[1]
Drug Metabolism			
CYP3A4, CYP2C9, CYP1A2 Inhibition	No inhibition up to 10 µM	In vitro	
CYP2C19 Inhibition	No inhibition up to 3 µM	In vitro	

Table 2: Clinical Trial Data Summary

Study Phase	Parameter	Value	Population	Reference
Phase 1				
Single Ascending Dose (SAD) Range	25-1500 mg	42 Healthy Volunteers	[1]	
Multiple Ascending Dose (MAD)	50, 100, 200 mg for 14 days	32 Healthy Volunteers	[1]	
Total Subjects	74 Healthy Volunteers	[1]		
Adverse Events (MAD)	2/32 subjects (1 vomiting, 1 increased ALT)	Healthy Volunteers	[1][5][6]	
Mean Half-life (MAD, Day 1)	2.4 - 6.8 hours	Healthy Volunteers	[4]	
Mean Half-life (MAD, Day 14)	5.3 - 7.9 hours	Healthy Volunteers	[4]	
Phase 2 (COVID-19)				
Dose	100 mg, three times daily for 14 days	40 Moderate COVID-19 Patients	[8]	
Primary Endpoint (WHO Ordinal Scale)	Significant improvement (p=0.042)	COVID-19 Patients	[3][4][8]	
Mortality (Day 28)	1/20 (PNB-001 arm) vs. 2/20 (Control arm)	COVID-19 Patients	[3][8]	
Hospitalization (Day 15)	1/20 (PNB-001 arm) vs. 5/20 (Control arm)	COVID-19 Patients	[3][5]	

Time to No Supplemental Oxygen	Day 6 (50% of patients in PNB-001 arm) vs. Day 8 (Control arm)	COVID-19 Patients	<a href="#">[3]</a>
Chest X-ray Score Improvement	Significant improvement (p=0.032)	COVID-19 Patients	<a href="#">[3]</a>
Biomarker (N/L ratio)	Significant reduction	COVID-19 Patients	<a href="#">[3]</a>
Lymphocyte Count	Increased (p=0.032)	COVID-19 Patients	<a href="#">[3]</a>
Neutrophil Count	Reduced (p=0.013)	COVID-19 Patients	<a href="#">[3]</a>
Related Adverse Events	None reported	COVID-19 Patients	<a href="#">[8]</a>

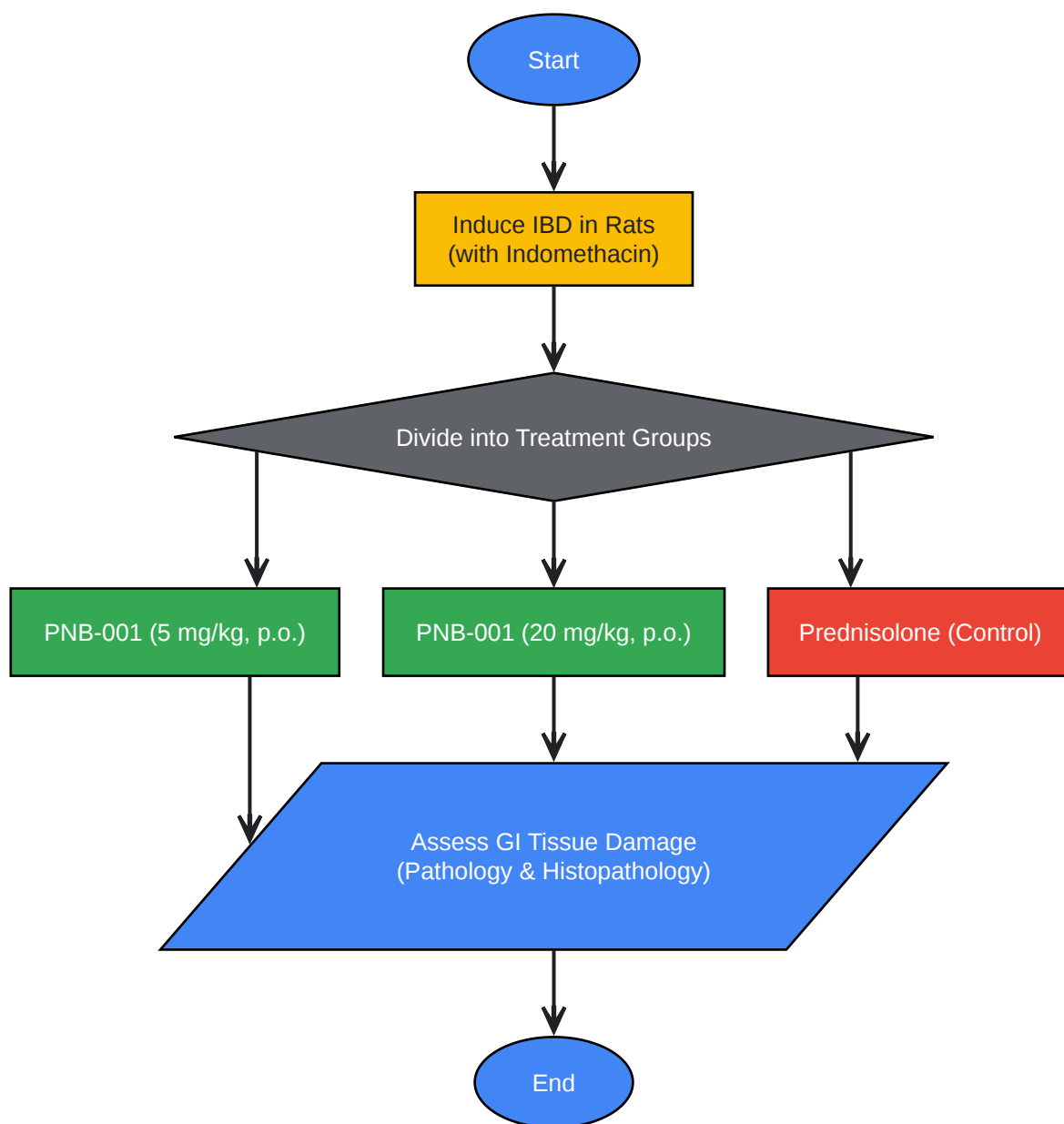
## Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key preclinical and clinical studies of **PNB-001**.

### Preclinical Study: Indomethacin-Induced Inflammatory Bowel Disease (IBD) in Rats

- Objective: To evaluate the efficacy of **PNB-001** in a rat model of IBD.
- Methodology:
  - IBD was induced in rats using indomethacin.
  - Animals were treated orally with **PNB-001** at doses of 5 mg/kg and 20 mg/kg.
  - A positive control group was treated with prednisolone.

- The extent of inflammation and damage to gastrointestinal tissues was assessed through gross pathological and histopathological examinations.[1]
- Results: **PNB-001** was reported to be "extremely effective" in reducing inflammation and IBD-dependent damage. The reversal of IBD and Crohn's disease-like pathology was observed to be dose-dependent.



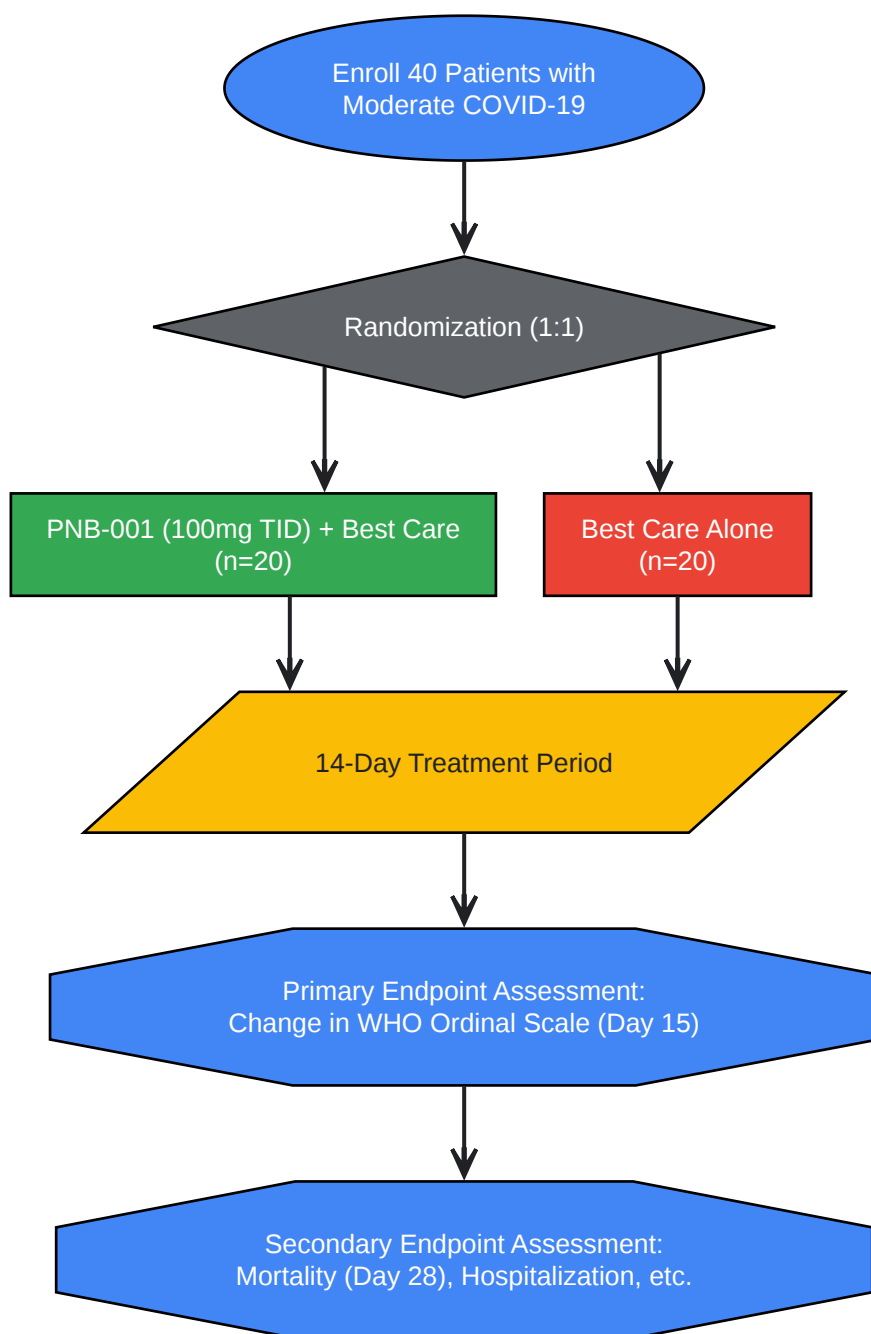
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### Preclinical IBD Study Workflow

## Clinical Trial: Phase 2 Study in Moderate COVID-19 Patients

- Objective: To assess the efficacy and safety of **PNB-001** in patients with moderate COVID-19 infection.
- Study Design: A multi-center, randomized, parallel-group, comparative, open-label study.[\[3\]](#)  
[\[4\]](#)
- Participants: 40 patients with laboratory-confirmed SARS-CoV-2 infection, pneumonia without severe disease, and at least two symptoms of COVID-19.[\[3\]](#)[\[8\]](#)
- Interventions:
  - Test Arm (n=20): **PNB-001** (100 mg orally, three times daily for 14 days) + Best Care (BC).
  - Control Arm (n=20): Best Care (BC) alone.[\[3\]](#)
- Primary Endpoint: Change in the 8-point WHO Ordinal Scale score for COVID-19 from baseline to day 15.[\[3\]](#)
- Secondary Endpoints: Mortality by day 28, duration of hospitalization, need for supplemental oxygen, and changes in inflammatory markers (ESR, CRP, IL-6, N/L ratio).[\[3\]](#)





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### Phase 2 COVID-19 Trial Workflow

## Conclusion

The available data suggests that **PNB-001** is a promising therapeutic candidate with a favorable safety profile in early clinical trials and demonstrated efficacy in preclinical models of inflammation and pain, as well as in a Phase 2 trial for moderate COVID-19. The preclinical

data established its potent interaction with the CCK2 receptor and its pharmacokinetic properties. The Phase 1 trials in healthy volunteers indicated good tolerability across a wide range of doses. The Phase 2 results in COVID-19 patients suggest a potential role for **PNB-001** in modulating the inflammatory response and improving clinical outcomes. Further investigation, including larger, controlled clinical trials, is warranted to fully elucidate its therapeutic potential and confirm these initial findings across various indications.

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